molecular formula C27H36O2 B1293923 2,2'-Methylenebis(6-cyclohexyl-p-cresol) CAS No. 4066-02-8

2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Cat. No. B1293923
CAS RN: 4066-02-8
M. Wt: 392.6 g/mol
InChI Key: AKNMPWVTPUHKCG-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(6-cyclohexyl-p-cresol) is a high molecular weight diphenol antioxidant. This compound is part of a class of antioxidants that are crucial for preventing oxidative degradation in various materials, such as plastics and rubbers. The specific structure of this molecule, featuring cyclohexyl groups attached to a cresol moiety, suggests that it could provide significant resistance to oxidative stress due to its bulky and stabilizing phenolic structure.

Synthesis Analysis

The synthesis of a related compound, 2,2'-methylenebis(6-nonyl-p-cresol), has been described as involving multiple steps, starting with p-cresol as the crude material. The process includes esterification, Fries rearrangement, Friedel-Crafts acylation, Clemmensen reduction, and acid-mediated nucleophilic substitution reactions. These reactions are typical in the synthesis of complex organic molecules and are likely to be similar in the synthesis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol). The reported total yield of the synthesis is impressive, exceeding 90% over approximately four steps, indicating a highly efficient synthetic route .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), we can infer from the related compound that the structure likely features a methylene bridge linking two phenolic rings, each substituted with cyclohexyl groups. The molecular structure of such antioxidants is critical as it influences their ability to stabilize free radicals and thus their effectiveness as antioxidants.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related antioxidants suggest that 2,2'-Methylenebis(6-cyclohexyl-p-cresol) would undergo similar reactions. The Fries rearrangement and Friedel-Crafts acylation are particularly noteworthy as they help in constructing the aromatic system of the molecule, which is essential for its antioxidant properties. The Clemmensen reduction is used to convert carbonyl groups into methylene groups, which could be part of the final steps in forming the methylene bridge in the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) are not directly provided, but based on the structure of similar compounds, it can be anticipated to be a solid at room temperature due to its high molecular weight and bulky structure. The presence of phenolic hydroxyl groups suggests that it would have some degree of acidity and could participate in hydrogen bonding, which might affect its solubility and melting point. The chemical stability under various conditions would be an essential characteristic, as it would determine the compound's effectiveness and longevity as an antioxidant.

Safety And Hazards

2,2’-Methylenebis(6-cyclohexyl-p-cresol) can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

2-cyclohexyl-6-[(3-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O2/c1-18-13-22(26(28)24(15-18)20-9-5-3-6-10-20)17-23-14-19(2)16-25(27(23)29)21-11-7-4-8-12-21/h13-16,20-21,28-29H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNMPWVTPUHKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCCCC2)O)CC3=C(C(=CC(=C3)C)C4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052081
Record name 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol)
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Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Methylenebis(6-cyclohexyl-p-cresol)

CAS RN

4066-02-8
Record name 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol)
Source CAS Common Chemistry
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Record name 2,2'-Methylenebis(6-cyclohexyl-p-cresol)
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Record name Phenol, 2,2'-methylenebis[6-cyclohexyl-4-methyl-
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Record name 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methylenebis[6-cyclohexyl-p-cresol]
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Record name 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL)
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